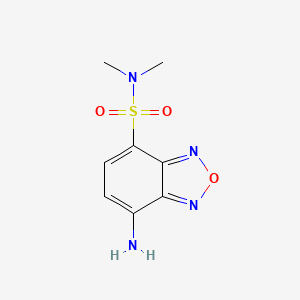

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole

Übersicht

Beschreibung

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is a fluorescent compound widely used in various scientific fields due to its unique chemical properties. It is known for its high fluorescence quantum yield and stability, making it an excellent candidate for use in fluorescence-based assays and imaging techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole typically involves a multi-step process. One common method includes the reaction of 4-chloro-7-nitrobenzofurazan with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.

Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl group under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be tailored for specific applications in fluorescence labeling and detection .

Wissenschaftliche Forschungsanwendungen

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. The molecular targets and pathways involved include interactions with specific analytes or biomolecules, leading to changes in fluorescence intensity or wavelength .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

- 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole

Uniqueness

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is unique due to its high fluorescence quantum yield and stability, which make it superior for applications requiring sensitive and reliable fluorescence detection. Its versatility in undergoing various chemical reactions also allows for the synthesis of a wide range of derivatives tailored for specific applications .

Biologische Aktivität

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (commonly referred to as DBD) is a synthetic compound with significant biological activity, particularly noted for its fluorescent properties. It is widely used in various scientific and medical applications due to its ability to interact with biological molecules and its high fluorescence quantum yield. This article delves into the biological activity of DBD, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

- Chemical Formula: C₈H₁₀N₄O₃S

- Molecular Weight: 242.25 g/mol

- CAS Number: 147611-83-4

The primary mechanism of action for DBD involves its interaction with specific biomolecules, which leads to changes in fluorescence intensity. Upon excitation by light, DBD emits fluorescence that can be quantitatively measured. This property makes it an excellent candidate for various assays and imaging techniques.

Key Interactions

- Fluorescent Labeling: DBD is utilized as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) and fluorescence microscopy.

- Thiol-Specific Reactions: DBD reacts specifically with thiols, enabling the detection of proteins and other biomolecules that contain thiol groups.

Applications in Research

-

Fluorescence Microscopy:

- DBD is employed in fluorescence microscopy to visualize cellular components and processes.

- Its high quantum yield allows for sensitive detection of low-abundance targets.

-

Flow Cytometry:

- Used to quantify biological molecules in cell populations, facilitating studies on cell signaling and metabolism.

-

Diagnostic Assays:

- DBD plays a role in developing diagnostic assays for detecting biomarkers associated with diseases such as cancer and neurodegenerative disorders.

Case Studies

Case Study 1: Detection of Biogenic Amines

In a study examining biogenic amines in biofluids, DBD was utilized to label amines for quantification via HPLC. The results indicated significant differences in amine levels between healthy individuals and those with neurological disorders, highlighting DBD's utility in clinical diagnostics .

Case Study 2: Thiol Detection in Proteomics

Research demonstrated that DBD could effectively label thiol-containing proteins in complex biological samples. The reaction kinetics showed that DBD reacted rapidly under physiological conditions, allowing for real-time monitoring of protein interactions .

Comparative Analysis

| Compound Name | Fluorescence Yield | Specificity | Application Area |

|---|---|---|---|

| DBD | High | Thiol-specific | Proteomics, Diagnostics |

| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Moderate | General amines | Analytical Chemistry |

DBD stands out due to its high fluorescence yield and specificity towards thiols compared to similar compounds.

Eigenschaften

IUPAC Name |

7-amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHMJRAHRITJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659820 | |

| Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147611-83-4 | |

| Record name | 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.